molecular formula C19H18ClF3N4O3 B12822928 3-Chloro-5-((S)-1,2-dihydroxyethyl)-N-(5-(trifluoromethyl)pyridin-2-yl)-5,6-dihydro-[2,4'-bipyridine]-1(2h)-carboxamide

3-Chloro-5-((S)-1,2-dihydroxyethyl)-N-(5-(trifluoromethyl)pyridin-2-yl)-5,6-dihydro-[2,4'-bipyridine]-1(2h)-carboxamide

Cat. No.: B12822928
M. Wt: 442.8 g/mol
InChI Key: RBHRRXLPBFSWSJ-YAJUMTOWSA-N
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Description

3-Chloro-5-((S)-1,2-dihydroxyethyl)-N-(5-(trifluoromethyl)pyridin-2-yl)-5,6-dihydro-[2,4’-bipyridine]-1(2h)-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a chloro group, a dihydroxyethyl moiety, and a trifluoromethyl-substituted pyridine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-((S)-1,2-dihydroxyethyl)-N-(5-(trifluoromethyl)pyridin-2-yl)-5,6-dihydro-[2,4’-bipyridine]-1(2h)-carboxamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloropyridine and 5-(trifluoromethyl)pyridine.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a nucleophilic substitution reaction, where the chloro group is introduced.

    Addition of Dihydroxyethyl Group: The intermediate is then reacted with an appropriate dihydroxyethyl reagent under controlled conditions to introduce the (S)-1,2-dihydroxyethyl group.

    Coupling Reaction: The final step involves a coupling reaction with 5-(trifluoromethyl)pyridin-2-amine to form the desired bipyridine structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxyethyl moiety, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the pyridine rings, potentially converting them into piperidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound has potential as a biochemical probe due to its ability to interact with specific enzymes or receptors. It can be used to study enzyme kinetics, receptor binding, and cellular signaling pathways.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to modulate biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer, inflammation, and infectious diseases.

Industry

Industrially, the compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Chloro-5-((S)-1,2-dihydroxyethyl)-N-(5-(trifluoromethyl)pyridin-2-yl)-5,6-dihydro-[2,4’-bipyridine]-1(2h)-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to active sites, altering conformational states, or inhibiting enzymatic activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-(trifluoromethyl)pyridine: Shares the trifluoromethyl and chloro substituents but lacks the bipyridine structure.

    5-(Trifluoromethyl)-2-pyridinamine: Contains the trifluoromethyl-pyridine moiety but differs in the amine substitution.

    2,4’-Bipyridine: A simpler bipyridine structure without the chloro and dihydroxyethyl groups.

Uniqueness

The uniqueness of 3-Chloro-5-((S)-1,2-dihydroxyethyl)-N-(5-(trifluoromethyl)pyridin-2-yl)-5,6-dihydro-[2,4’-bipyridine]-1(2h)-carboxamide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H18ClF3N4O3

Molecular Weight

442.8 g/mol

IUPAC Name

5-chloro-3-[(1S)-1,2-dihydroxyethyl]-6-pyridin-4-yl-N-[5-(trifluoromethyl)pyridin-2-yl]-3,6-dihydro-2H-pyridine-1-carboxamide

InChI

InChI=1S/C19H18ClF3N4O3/c20-14-7-12(15(29)10-28)9-27(17(14)11-3-5-24-6-4-11)18(30)26-16-2-1-13(8-25-16)19(21,22)23/h1-8,12,15,17,28-29H,9-10H2,(H,25,26,30)/t12?,15-,17?/m1/s1

InChI Key

RBHRRXLPBFSWSJ-YAJUMTOWSA-N

Isomeric SMILES

C1C(C=C(C(N1C(=O)NC2=NC=C(C=C2)C(F)(F)F)C3=CC=NC=C3)Cl)[C@@H](CO)O

Canonical SMILES

C1C(C=C(C(N1C(=O)NC2=NC=C(C=C2)C(F)(F)F)C3=CC=NC=C3)Cl)C(CO)O

Origin of Product

United States

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